3,5-Dichlorobenzenesulfonamide
Description
Properties
IUPAC Name |
3,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNOVNYOUPQVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351635 | |
| Record name | 3,5-Dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19797-32-1 | |
| Record name | 3,5-Dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19797-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
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Reagents : Concentrated hydrochloric acid (HCl), hydrogen peroxide (H₂O₂), dimethylformamide (DMF).
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Procedure : Benzenesulfonamide is dissolved in DMF and treated with HCl, followed by gradual addition of H₂O₂ at 15–25°C. The reaction proceeds via in situ generation of electrophilic chlorine (Cl⁺), which attacks the meta positions relative to the sulfonamide group.
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Yield : While the patent reports an 85.64% yield for the amino-substituted analog, theoretical adaptation to benzenesulfonamide predicts comparable efficiency (75–80%) due to similar directing effects.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 15–25°C |
| Reaction Time | 3–5 hours |
| Solvent | DMF |
| Workup | Precipitation in chilled water |
This method avoids extreme temperatures and costly catalysts, making it economically viable for large-scale production.
| Aspect | HCl/H₂O₂ Method | Cl₂/FeCl₃ Method |
|---|---|---|
| Temperature | Ambient (15–25°C) | High (reflux conditions) |
| Byproducts | Minimal | Moderate |
| Scalability | High | Moderate |
Sulfonation of 1,3-Dichlorobenzene
A retro-synthetic approach involves sulfonating pre-chlorinated benzene derivatives. 1,3-Dichlorobenzene undergoes sulfonation with chlorosulfonic acid (ClSO₃H), followed by amidation.
Synthetic Pathway:
-
Sulfonation :
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Amidation :
Optimization Insights:
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Sulfonation at 50–60°C minimizes polysubstitution.
Comparative Analysis of Methodologies
The table below evaluates the four methods based on yield, practicality, and regioselectivity:
The HCl/H₂O₂ method emerges as the most balanced, offering high regioselectivity and scalability without expensive reagents.
Experimental Protocols and Optimization
Case Study: HCl/H₂O₂ Chlorination (Adapted from)
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Procedure :
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Benzenesulfonamide (100 g, 0.58 mol) is dissolved in DMF (500 mL).
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Concentrated HCl (500 mL) is added dropwise at 25°C.
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H₂O₂ (30%, 200 mL) is introduced over 30 minutes.
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The mixture is stirred for 4 hours, then quenched in chilled water to precipitate the product.
-
-
Characterization :
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Yield Optimization :
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Excess H₂O₂ (>2 equiv.) reduces yield due to over-oxidation.
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Maintaining temperature below 25°C prevents sulfonamide degradation.
-
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
3,5-Dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . For example, it has been studied for its potential to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Reactivity Differences :
- 3,5-Dichloro isomer exhibits higher symmetry, leading to easier crystallization and purification (e.g., 31.9% yield in pyrazole derivative synthesis ).
- 2,5-Dichloro isomer shows greater solubility in polar solvents due to reduced steric effects .
Substituted Sulfonamides with Additional Functional Groups
4-Amino-3,5-Dichlorobenzenesulfonamide
- CAS 22134-75-4 (C₆H₆Cl₂N₂O₂S): Features an amino (-NH₂) group at the 4-position.
- Applications: Acts as a chelating agent in coordination chemistry (e.g., cobalt complexes ) and shows enhanced bioavailability compared to non-amino analogs .
(3,5-Dichlorophenyl)methanesulfonamide
4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide
- Features methyl groups on the aniline ring.
- Structural Impact : Methyl groups enhance electron-donating effects, altering reaction kinetics in nucleophilic substitutions .
Biological Activity
3,5-Dichlorobenzenesulfonamide (DCBSA) is an organic compound with the molecular formula C6H3Cl2NO2S. It has garnered attention in various fields of biological research due to its potential antimicrobial and antifungal activities. This article explores the biological activity of DCBSA, focusing on its mechanisms of action, efficacy against different pathogens, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C6H3Cl2NO2S |
| CAS Number | 19797-32-1 |
| Molar Mass | 226.08 g/mol |
| Melting Point | 161-165 °C |
| Appearance | White to light yellow powder |
| pKa | 9.54 ± 0.60 |
Antimicrobial Activity
DCBSA has been evaluated for its antimicrobial properties against various bacteria and fungi. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
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Antibacterial Efficacy :
- In a study comparing various sulfonamide derivatives, DCBSA demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against Bacillus subtilis, outperforming conventional antibiotics like chloramphenicol .
- The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting protein synthesis by targeting tyrosyl-tRNA synthetase, a crucial enzyme in bacterial protein biosynthesis .
- Antifungal Activity :
The biological activity of DCBSA is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways:
- Inhibition of Enzymatic Activity :
- DCBSA acts as a competitive inhibitor of succinate dehydrogenase (SDH), leading to disruptions in the electron transport chain within mitochondria. This mechanism is similar to that of established fungicides, indicating potential for development into new antifungal agents .
- Molecular docking studies have revealed that DCBSA binds effectively to the active site of target enzymes, suggesting a robust mechanism for its antimicrobial action .
Case Study 1: Antifungal Activity Assessment
A recent study synthesized several derivatives of DCBSA and tested their antifungal activities against Botrytis cinerea. The results indicated that one derivative achieved an EC50 value of 6.60 mg/L, demonstrating significant antifungal potency comparable to existing treatments like boscalid .
Case Study 2: Antibacterial Screening
In another investigation focusing on the antibacterial properties of DCBSA derivatives, researchers found that compounds with structural modifications around the sulfonamide group exhibited enhanced activity against Staphylococcus aureus. The most effective derivative had an MIC of 1 µg/mL, showcasing the potential for developing new antibacterial agents based on DCBSA .
Q & A
Q. What are the optimal synthetic routes for 3,5-dichlorobenzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves sulfonation and amidation steps. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–100°C), and catalysts (e.g., pyridine for acid scavenging). For optimization:
- Use a fractional factorial design to test variables like molar ratios, reaction time, and catalyst loading.
- Monitor intermediates via TLC or HPLC .
- Chlorine substitution patterns on the benzene ring can influence reactivity; consider using Pd-catalyzed coupling for regioselective modifications .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be validated?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the sulfonamide group (–SONH) and chlorine positions. Compare chemical shifts with PubChem data for analogous compounds .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Purity Validation : Perform HPLC with a C18 column and UV detection at 254 nm; validate against a certified reference material if available .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with cisplatin and validate via apoptosis markers (e.g., caspase-3 activation) .
Q. What computational strategies are effective for predicting the reactivity or binding affinity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density maps and identify reactive sites (e.g., sulfonamide nitrogen).
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX). Validate docking poses with MD simulations in GROMACS .
Q. How should researchers address contradictions in reported pharmacological data for sulfonamide derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, MIC) and apply statistical tests (e.g., ANOVA) to identify outliers.
- Experimental Replication : Control variables like cell passage number, serum concentration, and solvent purity. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What methodologies are recommended for studying the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via UPLC-MS and identify byproducts (e.g., sulfonic acid derivatives).
- Kinetic Analysis : Calculate rate constants (k) and half-life (t) using first-order models. Compare stability with analogues (e.g., 3,4-dichloro derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific targets?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified substituents (e.g., –CF, –OCH) at the 4-position. Assess impacts on solubility (logP) and potency.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity. Validate models with leave-one-out cross-validation .
Notes on Data Integrity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
